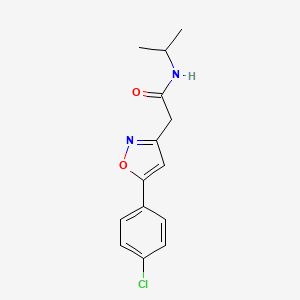

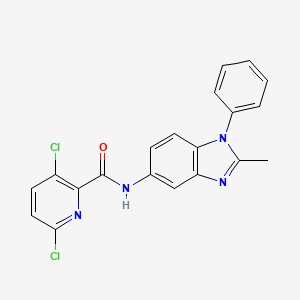

![molecular formula C7H3BrClF2N3 B2671610 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine CAS No. 2459963-16-5](/img/structure/B2671610.png)

8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine is a chemical compound with the CAS Number: 2459963-16-5 . It has a molecular weight of 325.5 .

Synthesis Analysis

Imidazopyridine, which is a part of the compound’s structure, is an important fused bicyclic 5–6 heterocycle. It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis .Molecular Structure Analysis

The IUPAC name of the compound is 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid . The InChI code is 1S/C9H4BrClF2N2O2/c10-4-1-3(11)2-15-6(9(16)17)5(7(12)13)14-8(4)15/h1-2,7H, (H,16,17) .Physical and Chemical Properties Analysis

The compound is a solid at ambient temperature . It has a boiling point of 205-207°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Derivatives

Research has focused on synthesizing sulfonamide and amide derivatives incorporating the imidazo[1,2-b]pyridazine moiety, aiming to explore their antimicrobial, antifungal, and antimalarial activities. For instance, compounds containing this structure have been synthesized and evaluated for their in vitro antimicrobial activity against a range of pathogens, demonstrating significant potential in drug discovery efforts (Bhatt, Kant, & Singh, 2016).

Green Chemistry Approaches

The development of catalyst-free heteroannulation reactions under microwave irradiation in green solvents represents another application area. This methodology facilitates the efficient synthesis of imidazo[1,2-a]pyridines/pyrazines/pyrimidines with potential anti-inflammatory and antimicrobial properties. Such environmentally friendly approaches not only expand the chemical diversity but also align with the principles of sustainable chemistry (Rao et al., 2018).

Anticancer and Antibacterial Compounds

Further studies have synthesized new derivatives festooned with additional ring systems like pyridine, thiazole, or pyrazole, and assessed their antibacterial potency. This work underscores the imidazo[1,2-a]pyridine derivatives' potential as frameworks for developing novel antibacterial agents (Althagafi & Abdel‐Latif, 2021).

Imaging and Diagnostic Applications

Imidazo[1,2-b]pyridazine derivatives have been investigated as selective ligands for Peripheral Benzodiazepine Receptors (PBR), highlighting their potential use in imaging studies for the in vivo investigation of PBR using SPECT. Such applications could be crucial in the study of diseases where PBR is implicated (Katsifis et al., 2004).

Corrosion Inhibition

Another application area is the use of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors for mild steel in acidic environments. This application is significant in the field of materials science, offering a way to protect industrial infrastructure against corrosion, thereby extending the lifetime and reducing maintenance costs of metal components (Saady et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF2N3/c8-3-1-5(9)13-14-2-4(6(10)11)12-7(3)14/h1-2,6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZMTYIZQHKTCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=CN2N=C1Cl)C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

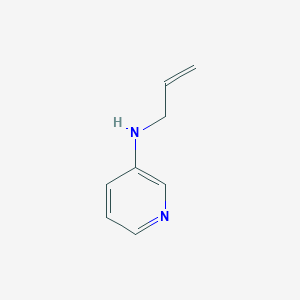

![2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2671530.png)

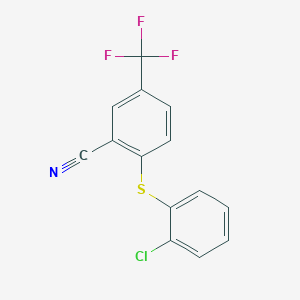

![5-Chloro-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2671531.png)

![6-acetyl-2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2671532.png)

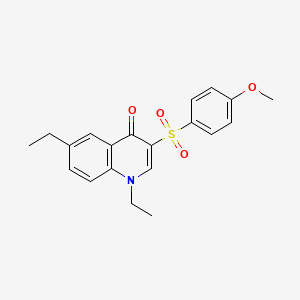

![1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2671535.png)

![N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2671537.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2671545.png)

![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2671546.png)

![4-(3,5-dimethylbenzoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2671547.png)